(1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
(1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mechanism of Action
The mechanism of action of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood. However, it has been suggested that it may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is its potential application in various fields of scientific research. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone. One direction is to further investigate its mechanism of action and its potential application in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its potential as a therapeutic agent for other types of cancer. Additionally, the development of more efficient synthesis methods may allow for the production of larger quantities of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone for further study.
Synthesis Methods
The synthesis of (1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 1-ethylindole-2-carboxylic acid with 4-(dimethylamino)pyridine and 1-(chloromethyl)-4-(hydroxymethyl)piperidine hydrochloride. The reaction is carried out in the presence of triethylamine and dichloromethane, and the resulting product is purified using column chromatography.
Scientific Research Applications
(1-Ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone has been found to have potential application in various fields of scientific research. It has been studied for its anti-tumor activity, anti-inflammatory properties, and as a potential treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(1-ethylindol-2-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-18-14-6-4-3-5-12(14)11-15(18)16(20)17-9-7-13(19)8-10-17/h3-6,11,13,19H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJBVAZMYDZSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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